molecular formula C14H9ClN2O5 B5711594 2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid

2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B5711594
M. Wt: 320.68 g/mol
InChI Key: OSZGCLSMWWSHFK-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features both a nitro group and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:

    Carbamoylation: The carbamoyl group is introduced by reacting the nitrated benzoic acid with 3-chlorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 2-[(3-Aminophenyl)carbamoyl]-3-nitrobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)carbamoyl]-3-nitrobenzoic acid
  • 2-[(3-Methylphenyl)carbamoyl]-3-nitrobenzoic acid
  • 2-[(3-Fluorophenyl)carbamoyl]-3-nitrobenzoic acid

Uniqueness

2-[(3-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-8-3-1-4-9(7-8)16-13(18)12-10(14(19)20)5-2-6-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZGCLSMWWSHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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